3-Methyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol;hydrobromide
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Overview
Description
3-Methyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol;hydrobromide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and an alkyne moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol;hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Addition of the Alkyne Moiety: The alkyne group can be added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Final Steps:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol;hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes
Properties
IUPAC Name |
3-methyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.BrH/c1-5-16(3,4)18-12-11-17(19,14(2)13-18)15-9-7-6-8-10-15;/h1,6-10,14,19H,11-13H2,2-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFERTDWOTBBPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)O)C(C)(C)C#C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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